

fundamental reactions of 3-Amino-1-phenyl-2-pyrazolin-5-one

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Compound of Interest

Compound Name: 3-Amino-1-phenyl-2-pyrazolin-5-one

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An In-depth Technical Guide to the Fundamental Reactions of **3-Amino-1-phenyl-2-pyrazolin-5-one**

Authored by a Senior Application Scientist

Foreword: The Versatility of a Pyrazolone Core

3-Amino-1-phenyl-2-pyrazolin-5-one (CAS: 4149-06-8) is more than a mere chemical intermediate; it is a foundational scaffold in modern synthetic chemistry.^{[1][2]} Its unique structural arrangement, featuring a primary amino group, an active methylene site, and a lactam function within a pyrazole ring, imparts a rich and varied reactivity. This guide provides an in-depth exploration of the core reactions of this molecule, moving beyond simple procedural lists to explain the mechanistic underpinnings and strategic considerations that guide its application in research and development. For professionals in drug discovery and materials science, a deep understanding of this molecule's reactivity is paramount for innovation.^[2]

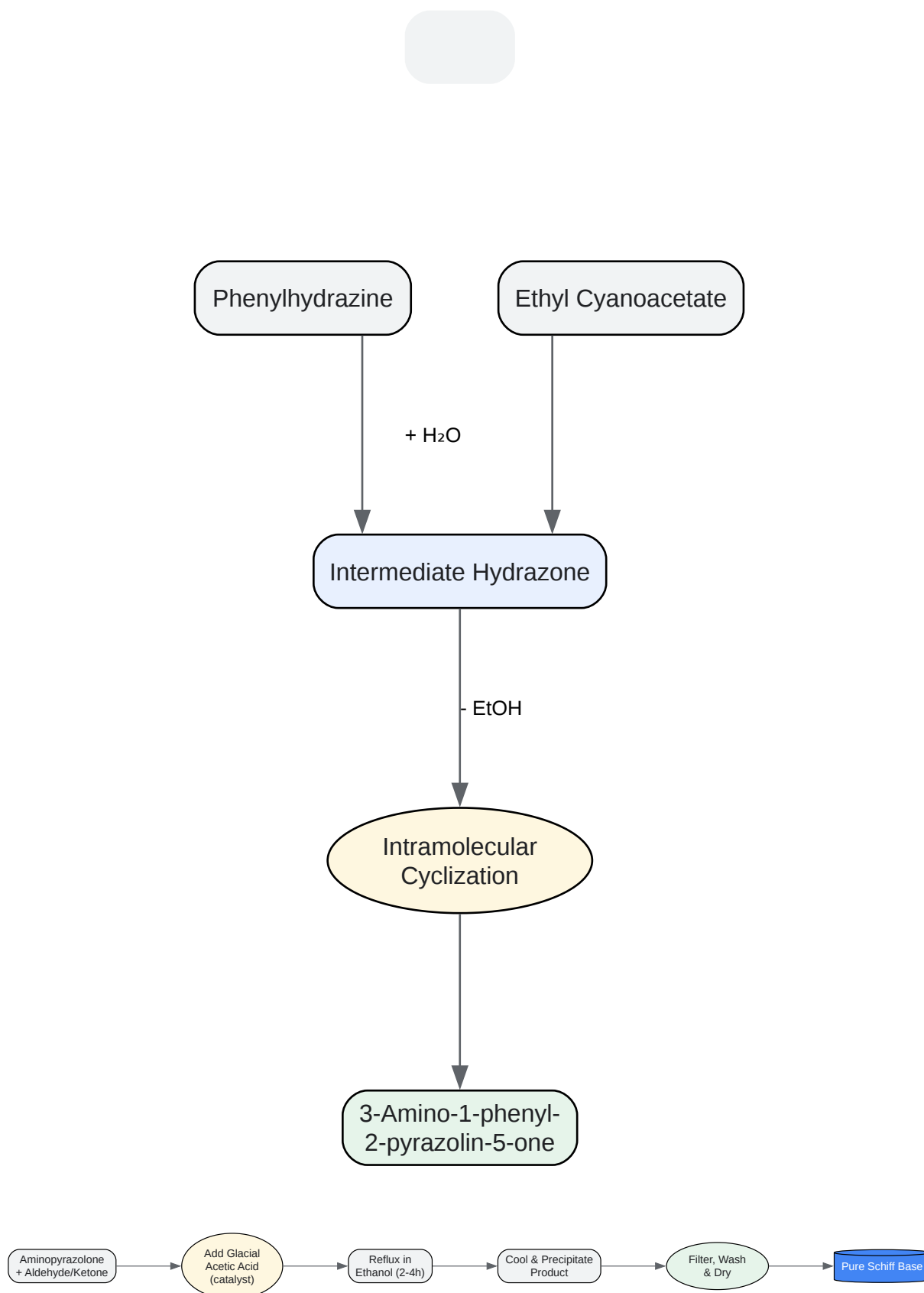
The reactivity of **3-amino-1-phenyl-2-pyrazolin-5-one** is significantly influenced by its ability to exist in several tautomeric forms. The equilibrium between the keto (NH and CH) and enol (OH) forms dictates the nucleophilic and electrophilic character of different sites on the molecule, a critical factor in designing synthetic pathways.^{[3][4][5]}

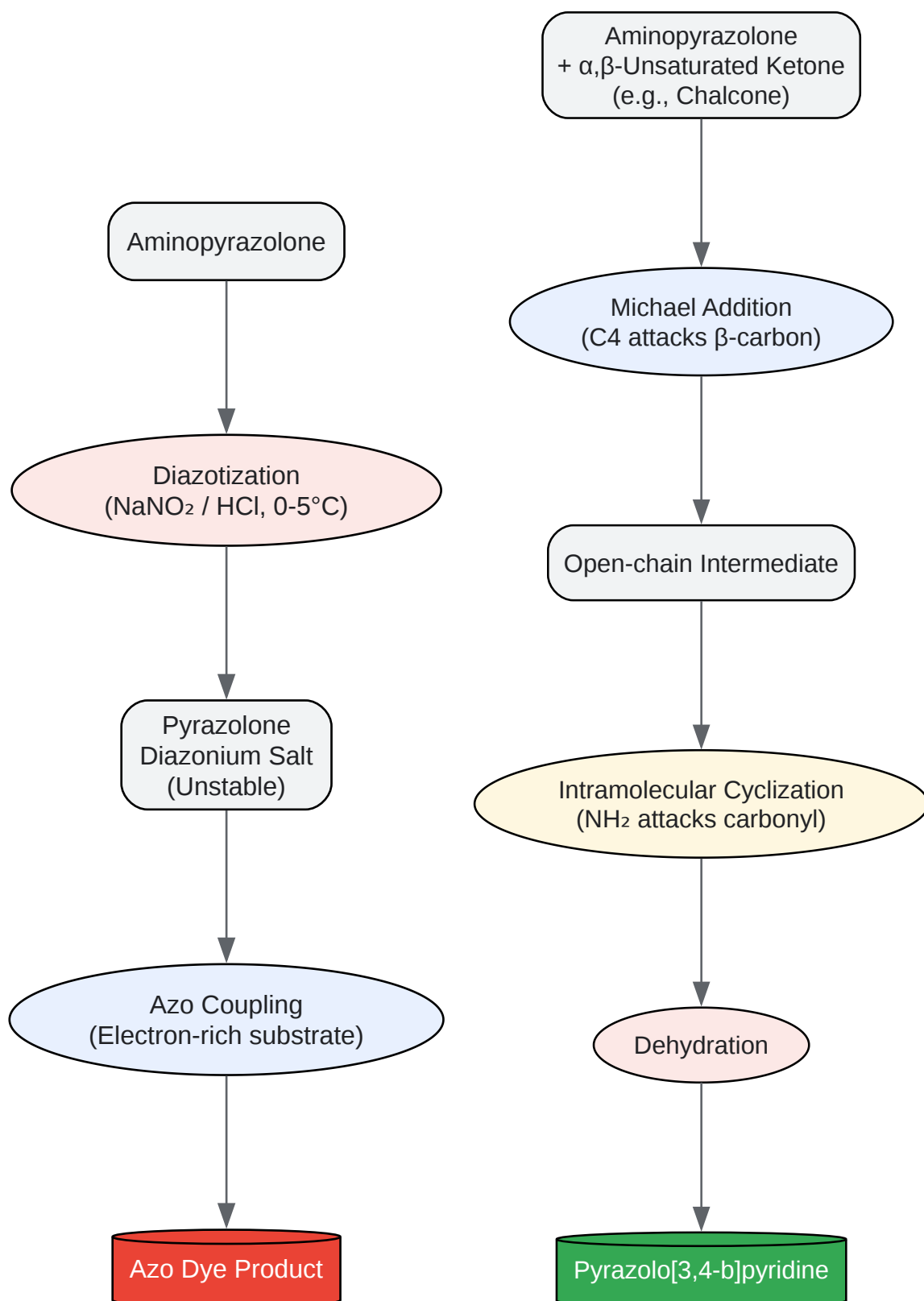
Part 1: Synthesis of the 3-Amino-1-phenyl-2-pyrazolin-5-one Scaffold

The most prevalent and efficient route to this pyrazolone core is a variation of the classic Knorr Pyrazole Synthesis.^{[6][7][8]} This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.^[3] In this specific case, phenylhydrazine is reacted with an active methylene compound possessing a nitrile group, such as ethyl cyanoacetate, followed by cyclization.

The causality behind this choice lies in the differential reactivity of the carbonyl and nitrile groups. The reaction typically proceeds via an initial nucleophilic attack of the phenylhydrazine on the ester carbonyl, followed by an intramolecular cyclization involving the other nitrogen atom and the nitrile group, which then hydrolyzes to form the amino-pyrazolone structure.

Diagram: Knorr-type Synthesis of the Pyrazolone Core





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